molecular formula C9H9ClN2O3 B14892828 N-(4-chloro-2-nitrophenyl)propanamide

N-(4-chloro-2-nitrophenyl)propanamide

Cat. No.: B14892828
M. Wt: 228.63 g/mol
InChI Key: QBZIBYDDYQPNJR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)propanamide is an organic compound with the molecular formula C9H9ClN2O3. It is a derivative of propanamide, featuring a nitro group and a chloro group attached to a phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)propanamide typically involves the reaction of 4-chloro-2-nitroaniline with propanoyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)propanamide
  • N-(4-chloro-3-nitrophenyl)propanamide
  • N-(4-nitrophenyl)propanamide

Uniqueness

N-(4-chloro-2-nitrophenyl)propanamide is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific positioning of these groups also influences the compound’s interactions with molecular targets, making it valuable for targeted research applications .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)propanamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13)

InChI Key

QBZIBYDDYQPNJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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